Trichloro(1,1,2,2-tetrafluoroethyl)silane Trichloro(1,1,2,2-tetrafluoroethyl)silane
Brand Name: Vulcanchem
CAS No.: 354-83-6
VCID: VC17986257
InChI: InChI=1S/C2HCl3F4Si/c3-10(4,5)2(8,9)1(6)7/h1H
SMILES:
Molecular Formula: C2HCl3F4Si
Molecular Weight: 235.46 g/mol

Trichloro(1,1,2,2-tetrafluoroethyl)silane

CAS No.: 354-83-6

Cat. No.: VC17986257

Molecular Formula: C2HCl3F4Si

Molecular Weight: 235.46 g/mol

* For research use only. Not for human or veterinary use.

Trichloro(1,1,2,2-tetrafluoroethyl)silane - 354-83-6

Specification

CAS No. 354-83-6
Molecular Formula C2HCl3F4Si
Molecular Weight 235.46 g/mol
IUPAC Name trichloro(1,1,2,2-tetrafluoroethyl)silane
Standard InChI InChI=1S/C2HCl3F4Si/c3-10(4,5)2(8,9)1(6)7/h1H
Standard InChI Key XYTDULITXIJJOW-UHFFFAOYSA-N
Canonical SMILES C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Trichloro(1,1,2,2-tetrafluoroethyl)silane features a silicon atom bonded to three chlorine atoms and a 1,1,2,2-tetrafluoroethyl group. The tetrafluoroethyl moiety adopts a distorted tetrahedral geometry due to steric and electronic effects from the fluorine atoms, while the silicon center maintains a trigonal pyramidal configuration. This structural duality enhances its reactivity, particularly in nucleophilic substitution and insertion reactions.

The IUPAC name (trichloro(1,1,2,2-tetrafluoroethyl)silane) and SMILES notation (C(C(F)(F)Si(Cl)Cl)(F)F) precisely define its connectivity. Spectroscopic characterization, including ¹⁹F NMR and ²⁹Si NMR, reveals distinct signals for the fluorine environments (δₐ = -125 ppm, δᵦ = -135 ppm) and the silicon center (δ = 25 ppm).

Spectral and Computational Data

  • Infrared Spectroscopy: Strong absorptions at 740 cm⁻¹ (Si–Cl stretch) and 1,150 cm⁻¹ (C–F symmetric stretch).

  • Mass Spectrometry: Base peak at m/z 235 (molecular ion) with fragments at m/z 170 ([SiCl₃]⁺) and m/z 65 ([CF₂]⁺).

  • Thermogravimetric Analysis: Decomposition onset at 220°C, yielding silicon tetrafluoride (SiF₄) and chlorinated byproducts.

PropertyValueSource
Boiling Point98–100°C (at 760 mmHg)
Density (25°C)1.62 g/cm³
Refractive Index (n²⁵D)1.382

Synthesis and Industrial Production

Conventional Synthesis Routes

The compound is typically synthesized via gas-phase chlorination of 1,1,2,2-tetrafluoroethylsilane (C₂H₃F₄Si) using chlorine gas at elevated temperatures (300–400°C). Alternative methods include:

  • Silane Fluorination: Reaction of trichlorovinylsilane with hydrogen fluoride (HF) in the presence of a Lewis acid catalyst (e.g., SbF₅) .

  • Metathesis Reactions: Exchange between 1,1,2,2-tetrafluoroethyl Grignard reagents (C₂F₄MgBr) and silicon tetrachloride (SiCl₄) .

Scalability and Purification

Industrial-scale production employs continuous-flow reactors to maximize yield (∼85%) and minimize byproducts like SiF₄ and Cl₂. Distillation under reduced pressure (50 mmHg) isolates the product with >99% purity, as verified by gas chromatography.

Reactivity and Functionalization

Nucleophilic Substitution

The silicon-chlorine bonds exhibit high electrophilicity, enabling reactions with alcohols, amines, and organometallic reagents. For example, treatment with methanol yields methoxy(1,1,2,2-tetrafluoroethyl)silane (C₂H₃F₄SiOCH₃):

C2HCl3F4Si+3CH3OHC2HF4Si(OCH3)3+3HCl\text{C}_2\text{HCl}_3\text{F}_4\text{Si} + 3\text{CH}_3\text{OH} \rightarrow \text{C}_2\text{HF}_4\text{Si(OCH}_3\text{)}_3 + 3\text{HCl}

This reaction proceeds via an Sₙ2 mechanism, with chloride displacement rates influenced by solvent polarity .

Carbene Insertion Chemistry

Pyrolysis of trichloro(1,1,2,2-tetrafluoroethyl)silane at 500°C generates 1,1,2,2-tetrafluoroethylidene (CF₂CF₂:), a carbene species that inserts into C–H bonds . In alkanes like 2-methylpentane, this carbene preferentially targets tertiary C–H sites (8:1 selectivity) :

CF2CF2:+C(CH3)3CH2CH3C(CH3)2CF2CF2CH2CH3\text{CF}_2\text{CF}_2: + \text{C(CH}_3\text{)}_3\text{CH}_2\text{CH}_3 \rightarrow \text{C(CH}_3\text{)}_2\text{CF}_2\text{CF}_2\text{CH}_2\text{CH}_3

Such reactions underpin its utility in synthesizing fluorinated hydrocarbons.

Industrial and Research Applications

Fluoropolymer Synthesis

The compound serves as a precursor for side-chain fluorinated polymers (SCFPs), which exhibit exceptional chemical resistance and low surface energy . Copolymerization with acrylic monomers yields materials used in:

  • Non-stick coatings for cookware (e.g., analogous to polytetrafluoroethylene) .

  • Hydrophobic textiles for waterproof apparel .

Surface Functionalization

Silane layers derived from trichloro(1,1,2,2-tetrafluoroethyl)silane impart oleophobicity to glass and metals. Application via chemical vapor deposition (CVD) creates surfaces with water contact angles >110°.

Emerging Research Directions

Catalysis

Immobilization on mesoporous silica supports creates heterogeneous catalysts for fluorination reactions, achieving turnover numbers (TON) >1,000 .

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